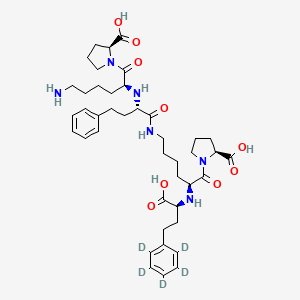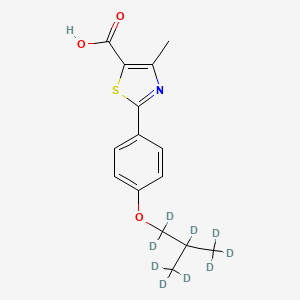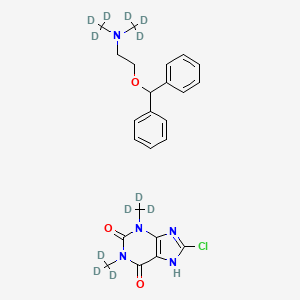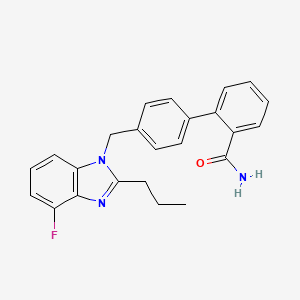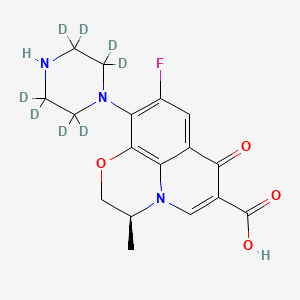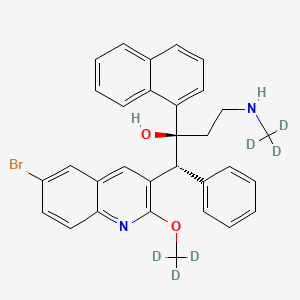ethanone](/img/structure/B12413527.png)
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is a complex organic compound characterized by its unique cyclohexyl structure with multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative with specific stereochemistry.
Hydroxylation: Introduction of hydroxyl groups at the desired positions on the cyclohexane ring. This can be achieved through various hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethanone group can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,5-Tetrahydroxycyclohexane: Similar structure but lacks the ethanone group.
Cyclohexane-1,3,4,5-tetrol: Another similar compound with hydroxyl groups but different stereochemistry.
Quinic Acid: Contains a cyclohexane ring with multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is unique due to its specific stereochemistry and the presence of both hydroxyl and ethanone groups. This combination of functional groups and stereochemistry provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O5 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone |
InChI |
InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1 |
Clé InChI |
IUIGCXCNXUZWIL-DPYFZYKLSA-N |
SMILES isomérique |
C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O |
SMILES canonique |
CC(=O)C1(CC(C(C(C1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


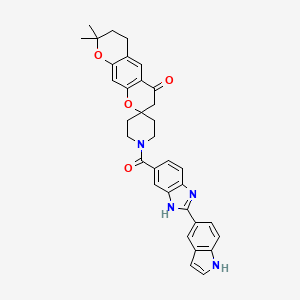

![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
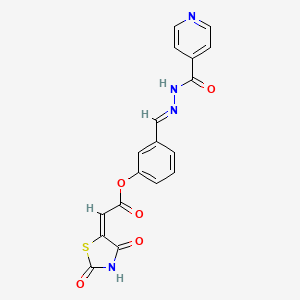
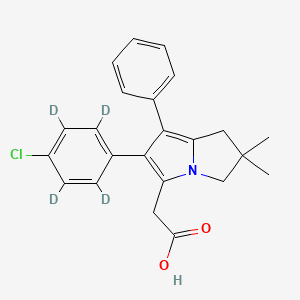
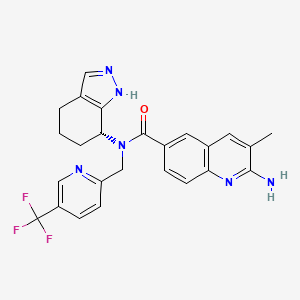
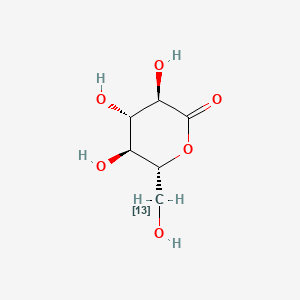
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
